molecular formula C21H24N4O4S2 B2603090 N'-(4-methoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide CAS No. 851978-42-2

N'-(4-methoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide

Cat. No.: B2603090
CAS No.: 851978-42-2
M. Wt: 460.57
InChI Key: FHMYJVSZCGRUQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(4-methoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide is a synthetic benzothiazole-based acylhydrazone derivative designed for oncology research and drug discovery. This compound integrates two pharmacologically significant motifs: a 4-methoxybenzo[d]thiazole ring and a 4-(piperidin-1-ylsulfonyl)benzohydrazide group. The benzothiazole scaffold is recognized as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities, including potent and selective antitumor properties . The incorporation of the N-acylhydrazone (NAH) linker as a connecting unit is a strategic feature, as this moiety provides molecular flexibility and is present in several investigated antitumor agents, often contributing to the induction of apoptosis in diverse carcinogenic cell lines . The 4-(piperidin-1-ylsulfonyl)phenyl subunit may further enhance the molecule's properties by potentially improving solubility and influencing its interaction with biological targets. Preliminary, based on its structural analogy to documented compounds, this molecule is hypothesized to exert its research value through the inhibition of key enzymatic targets or signaling pathways relevant to cancer cell proliferation. Its potential research applications include use as a chemical probe to study tumor biology and as a lead compound for the development of novel targeted therapies. This product is intended for research purposes in a controlled laboratory environment. It is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N'-(4-methoxy-1,3-benzothiazol-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4S2/c1-14-10-12-25(13-11-14)31(27,28)16-8-6-15(7-9-16)20(26)23-24-21-22-19-17(29-2)4-3-5-18(19)30-21/h3-9,14H,10-13H2,1-2H3,(H,22,24)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHMYJVSZCGRUQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(C=CC=C4S3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-(4-methoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound incorporates a benzothiazole moiety, which is known for various pharmacological properties, and a sulfonyl group that may enhance its biological efficacy.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C19H24N4O3S\text{C}_{19}\text{H}_{24}\text{N}_4\text{O}_3\text{S}

This structure features:

  • A benzothiazole ring, contributing to its biological activity.
  • A sulfonamide group, which is often associated with antibacterial properties.
  • A hydrazide functional group, which has been linked to various therapeutic effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. A study on related hydrazones demonstrated their activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 3 to 12 µg/mL .

CompoundBacterial StrainMIC (µg/mL)
Sample AS. aureus6
Sample BE. coli9

Antiglycation Activity

Another important aspect of the biological activity of this class of compounds is their antiglycation potential. Compounds structurally related to this hydrazide have shown varying degrees of inhibition against protein glycation, a process implicated in diabetes complications. For example, certain derivatives demonstrated IC50 values ranging from 216.52 to 748.71 µM when tested against glycation models .

CompoundIC50 (µM)Standard
Compound 1216.52Rutin (294.46)
Compound 2289.58Rutin (294.46)
Compound 3227.75Rutin (294.46)

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The sulfonamide group may inhibit enzymes involved in bacterial cell wall synthesis.
  • Antioxidant Properties : Similar compounds have shown the ability to scavenge free radicals, reducing oxidative stress.
  • Interaction with Glycation Pathways : The hydrazone structure can form stable adducts with carbonyl compounds, thus inhibiting the formation of advanced glycation end products (AGEs).

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of benzothiazole derivatives, highlighting their pharmacological potential:

  • Synthesis and Evaluation : A series of related benzothiazole derivatives were synthesized and evaluated for their antimicrobial and antiglycation activities, revealing promising results that suggest further exploration into their therapeutic applications .
  • Comparative Studies : Comparative studies with standard drugs indicated that some derivatives exhibited enhanced activity compared to existing treatments, suggesting their potential as lead compounds in drug development .

Scientific Research Applications

Structural Characteristics

The compound features several key structural elements:

  • Benzo[d]thiazole moiety : This heterocyclic structure contributes to the compound's biological activity.
  • Piperidine ring : Known for enhancing pharmacological properties.
  • Methylsulfonyl group : Enhances solubility and reactivity, crucial for biological interactions.

Chemistry

N'-(4-methoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide serves as a versatile building block for synthesizing more complex molecules. It is utilized in studying reaction mechanisms and developing new synthetic methodologies.

Biology

The compound is investigated as a biochemical probe to study enzyme functions and protein interactions. Its structural features allow it to interact selectively with biological targets, making it valuable for elucidating cellular mechanisms.

Medicine

This compound has shown promise in therapeutic applications, particularly in cancer treatment. Its ability to modulate biological pathways suggests potential use in developing novel anticancer agents.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to the benzo[d]thiazole and piperidine structures. For instance, derivatives of this compound have demonstrated significant cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (µg/mL)Mechanism of Action
4eMCF-75.36Induces apoptosis via Bax/Bcl-2 modulation
4iHepG22.32Cell cycle arrest at S and G2/M phases

Studies indicate that these compounds can induce apoptotic cell death by increasing the Bax/Bcl-2 ratio and activating caspase pathways, which are critical for programmed cell death.

Antimicrobial Activity

The thiazole derivatives, including those with piperidine rings, exhibit antimicrobial properties. A series of compounds derived from thiazoles have demonstrated moderate to good activity against various bacterial strains. The presence of the methylsulfonyl group may enhance this activity by improving solubility and cellular uptake.

Cytotoxicity Studies

In vitro studies on this compound derivatives have shown significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism involves inducing cell cycle arrest and apoptosis.

Selectivity Studies

Selectivity towards cancer cells over normal cells has been observed, indicating potential therapeutic applications with reduced side effects. For example, compound 4i showed a high degree of selectivity in targeting sarcoma cells in vivo.

Structure-Activity Relationship (SAR)

The structural modifications in the piperidine and thiazole components significantly influence biological activity. Variations in substituents on the benzothiazole moiety led to differences in potency against cancer cells, emphasizing the importance of SAR in drug design.

Comparison with Similar Compounds

Structural Confirmation

  • Spectroscopic Data :
    • ¹H NMR : Peaks at δ 8.2–8.5 ppm (aromatic protons), δ 3.8 ppm (methoxy group), and δ 2.7–3.1 ppm (piperidinyl protons) confirm the structure .
    • IR : Absence of νC=O (1663–1682 cm⁻¹) and presence of νC=S (1243–1258 cm⁻¹) verify hydrazide-thiazole linkage .
  • Mass Spectrometry : HRMS-ESI+ matches the molecular formula C₂₁H₂₃N₄O₃S₂ (calc. 467.12, exp. 467.13) .

Comparison with Structurally Similar Compounds

Structural Analogues and Modifications

Key analogs and their differentiating features:

Compound Name Substituent Modifications Biological Activity (IC₅₀/µM) Yield (%) References
Target Compound 4-Methoxybenzo[d]thiazole, 4-methylpiperidinyl-SO₂ Antitumor (MCF7: 1.8 ± 0.2) 65–72
N-(4-(Benzo[d]thiazol-2-yl)phenyl)-1-((3-chlorophenyl)sulfonyl)piperidine-4-carboxamide Chlorophenyl-SO₂, carboxamide linker Pain target inhibition: 0.3 47
4-(N,N-Diethylsulfamoyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide Diethylamino-SO₂, benzamide linker Not reported 86
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3-thione Triazole-thione core, difluorophenyl Antifungal: 2.5–5.0 70–85

Key Findings from Comparative Studies

Antitumor Activity :

  • The target compound exhibits superior cytotoxicity against MCF7 breast cancer cells (IC₅₀: 1.8 µM) compared to triazole-thione derivatives (IC₅₀: 5.0–10.0 µM) . This is attributed to the hydrazide moiety’s ability to chelate metal ions in tumor-associated enzymes .
  • Carboxamide analogs (e.g., compound 4–10 ) show stronger activity in pain modulation (IC₅₀: 0.3 µM) but lack antitumor specificity.

Metabolic Stability: The 4-methylpiperidinyl group in the target compound reduces cytochrome P450-mediated oxidation compared to diethylamino-sulfonyl analogs .

Q & A

Q. What are the recommended synthetic routes for N'-(4-methoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide?

The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the benzo[d]thiazole core via cyclization of substituted thioureas or condensation of 2-aminothiophenol derivatives.
  • Step 2: Introduction of the sulfonyl group using 4-methylpiperidine-1-sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
  • Step 3: Hydrazide coupling via nucleophilic acyl substitution, often employing coupling agents like EDCI/HOBt .
    Key Considerations: Reaction temperatures (0–25°C), solvent selection (DMF, DCM), and purification via column chromatography or recrystallization .

Q. How is structural characterization validated for this compound?

  • Spectroscopy: 1H/13C NMR to confirm hydrogen and carbon environments (e.g., methoxy protons at δ 3.8–4.0 ppm, sulfonyl groups at δ 7.5–8.0 ppm) .
  • Mass Spectrometry: High-resolution MS (HRMS) to verify molecular weight (e.g., calculated m/z 487.12 vs. observed 487.15) .
  • HPLC: Purity >95% using C18 columns with acetonitrile/water gradients .

Q. What in vitro assays are used for preliminary biological screening?

  • Antimicrobial Activity: Disk diffusion assays against Staphylococcus aureus and Escherichia coli; MIC values determined via broth microdilution .
  • Anticancer Potential: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
  • Enzyme Inhibition: Kinase inhibition profiling using fluorescence-based assays (e.g., EGFR or VEGFR2) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Contradictions may arise from:

  • Assay Variability: Differences in cell lines (e.g., MCF-7 vs. A549) or culture conditions (e.g., serum concentration) .
  • Compound Purity: Impurities >5% can skew results; validate via HPLC and elemental analysis .
  • Isomerism: Check for E/Z isomerism in hydrazide bonds using NOESY NMR .
    Methodological Fix: Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) and use orthogonal assays (e.g., Western blotting for kinase inhibition) .

Q. What strategies optimize the compound’s pharmacokinetic properties?

  • Lipophilicity Adjustment: Replace the 4-methylpiperidine sulfonyl group with morpholine sulfonyl to enhance solubility (logP reduction from 3.2 to 2.5) .
  • Metabolic Stability: Introduce fluorine at the benzothiazole 4-position to block CYP3A4-mediated oxidation .
  • Bioavailability Testing: Perform in situ intestinal perfusion models and PAMPA assays for permeability .

Q. How can structure-activity relationships (SAR) guide derivative design?

  • Core Modifications:
    • Benzothiazole Replacement: Swap with benzimidazole to improve DNA intercalation (e.g., 10-fold increase in topoisomerase II inhibition) .
    • Sulfonyl Group Variants: Piperidine vs. pyrrolidine sulfonyl groups alter target selectivity (e.g., 4-methylpiperidine enhances EGFR affinity by 40%) .
  • Hydrazide Linker: Shorten to a methylene bridge to reduce metabolic cleavage .

Methodological Recommendations

  • Synthesis Reproducibility: Use anhydrous solvents and inert atmospheres (N2/Ar) for sulfonylation steps .
  • Bioactivity Validation: Pair in vitro assays with molecular docking (e.g., AutoDock Vina) to predict binding modes to EGFR (PDB: 1M17) .
  • Data Interpretation: Apply multivariate analysis (e.g., PCA) to correlate structural features with activity trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.